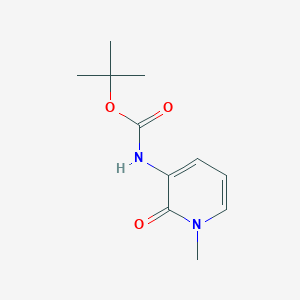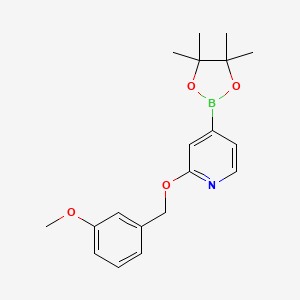
2-((3-Methoxybenzyl)oxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3-Methoxybenzyl)oxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic compound that features a pyridine ring substituted with a methoxybenzyl group and a boronate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Methoxybenzyl)oxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by the methoxybenzyl group.
Boronate Ester Formation: The boronate ester is typically introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a boronic acid or ester reacts with a halogenated pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce costs.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridine ring or the boronate ester, leading to the formation of reduced pyridine derivatives or boronic acids.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the positions ortho or para to the methoxy group on the benzyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NaOH, NH₃) are used under appropriate conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Reduced pyridine derivatives, boronic acids.
Substitution: Various substituted benzyl and pyridine derivatives.
科学研究应用
2-((3-Methoxybenzyl)oxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.
Industry: Used in the production of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
作用机制
The mechanism of action of 2-((3-Methoxybenzyl)oxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The methoxybenzyl group can undergo electrophilic aromatic substitution, while the boronate ester can participate in cross-coupling reactions. These properties make it a versatile intermediate in organic synthesis.
相似化合物的比较
Similar Compounds
2-((3-Methoxybenzyl)oxy)pyridine: Lacks the boronate ester group, making it less versatile in cross-coupling reactions.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Lacks the methoxybenzyl group, reducing its reactivity in electrophilic aromatic substitution.
Uniqueness
The presence of both the methoxybenzyl group and the boronate ester in 2-((3-Methoxybenzyl)oxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine makes it unique. This dual functionality allows it to participate in a wider range of chemical reactions, making it a valuable compound in synthetic chemistry.
属性
CAS 编号 |
1346708-07-3 |
|---|---|
分子式 |
C19H24BNO4 |
分子量 |
341.2 g/mol |
IUPAC 名称 |
2-[(3-methoxyphenyl)methoxy]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C19H24BNO4/c1-18(2)19(3,4)25-20(24-18)15-9-10-21-17(12-15)23-13-14-7-6-8-16(11-14)22-5/h6-12H,13H2,1-5H3 |
InChI 键 |
SGNGNOIXIXQKGZ-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OCC3=CC(=CC=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2-Ethylbutyl)amino]benzonitrile](/img/structure/B13084269.png)
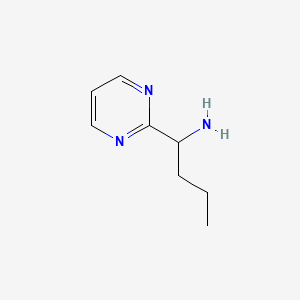
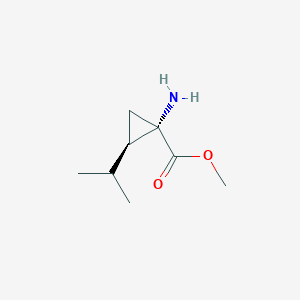
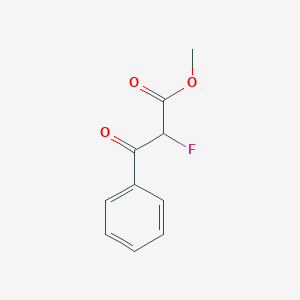
![4-(Pentan-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13084301.png)
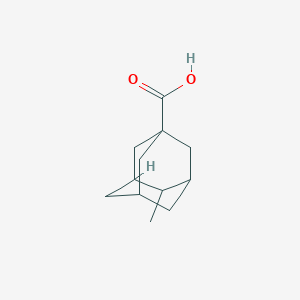
amine](/img/structure/B13084306.png)
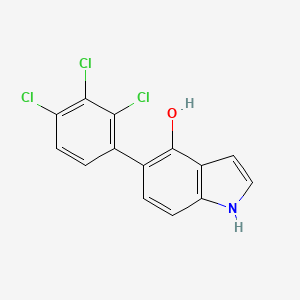
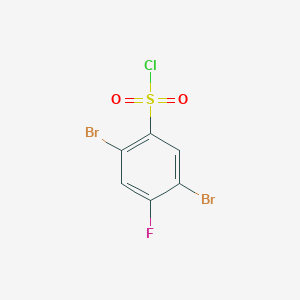
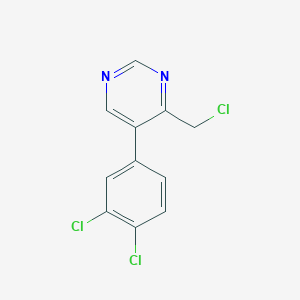
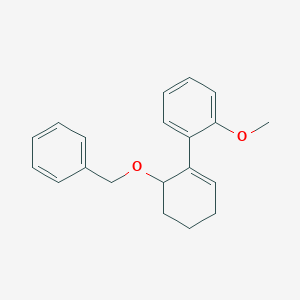
![5-(Oxolan-3-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13084325.png)
